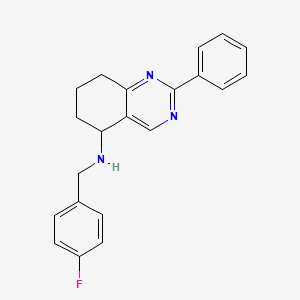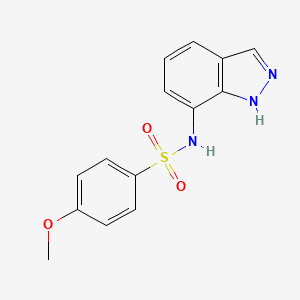![molecular formula C16H27N3O3S B5979394 2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine](/img/structure/B5979394.png)
2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoxazolidine family and is known for its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including but not limited to, proteases, kinases, and phosphodiesterases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antitumor, and antiviral properties. Additionally, this compound has been investigated for its potential to modulate the immune system and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine in lab experiments is its unique structure and properties. This compound has been shown to have a high degree of selectivity for certain enzymes, making it a useful tool for studying biochemical pathways. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research involving 2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine. One potential area of interest is in the development of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, this compound may have potential applications in the field of neuroscience, where it could be used to study cognitive function and neurological disorders. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine involves a multistep process that requires specialized equipment and expertise. The primary method for synthesizing this compound involves the reaction of 1-butyl-2-((cyclobutylmethyl)sulfonyl)-1H-imidazole-5-carbaldehyde with hydroxylamine-O-sulfonic acid and sodium hydroxide. The resulting product is then treated with a reducing agent to yield this compound.
Aplicaciones Científicas De Investigación
2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine has shown potential in various scientific research applications. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as a therapeutic agent for various diseases. Additionally, this compound has been investigated for its use as a chemical probe in biochemical and physiological studies.
Propiedades
IUPAC Name |
2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-1,2-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S/c1-2-3-9-19-15(12-18-8-5-10-22-18)11-17-16(19)23(20,21)13-14-6-4-7-14/h11,14H,2-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBENMSFPNDGZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[3-(4-morpholinyl)benzoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B5979313.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5979318.png)
![N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5979323.png)
![4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine](/img/structure/B5979334.png)

![3,5-dichloro-N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B5979348.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5979350.png)
![2-isopropyl-5-[(3-phenyl-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5979357.png)

![ethyl 5-(acetyloxy)-6-bromo-2-[(4-phenyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5979363.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol](/img/structure/B5979370.png)
![3-methyl-4-[2-(1-naphthyl)vinyl]pyridine](/img/structure/B5979387.png)
![[6-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]acetonitrile](/img/structure/B5979410.png)
![2-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B5979418.png)